N-Octadecyl-N'-propyl-sulfamide
Overview
Description
N-Octadecyl-N’-propyl-sulfamide is a synthetic compound known for its potent activation of peroxisome proliferator-activated receptor alpha (PPARα). This compound is structurally related to oleoylethanolamide, a naturally occurring lipid that also activates PPARα.
Mechanism of Action
Target of Action
N-Octadecyl-N’-propyl-sulfamide is a potent activator of Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a member of a superfamily of nuclear hormone receptors and plays important roles in the regulation of lipid and glucose metabolism .
Mode of Action
N-Octadecyl-N’-propyl-sulfamide interacts with the nuclear receptor PPARα in a similar manner as other PPARα agonists . It exhibits potent and selective PPARα subtype transactivation activity . It has a selective binding affinity for PPARα with an EC50 value of 100 nM .
Biochemical Pathways
The activation of PPARα by N-Octadecyl-N’-propyl-sulfamide leads to the regulation of lipid and glucose metabolism . This is particularly useful in diseases related to altered metabolism such as diabetes, dyslipidemia, and obesity .
Pharmacokinetics
It’s known that the compound can be administered via intraperitoneal injection .
Result of Action
In vivo studies in rats have shown that N-Octadecyl-N’-propyl-sulfamide can inhibit food intake and reduce body weight gain . It also induces satiety, thereby reducing food intake, body weight, and plasma triglyceride concentrations in free-feeding Wistar rats and obese Zucker (fa/fa) rats .
Action Environment
It’s worth noting that the effects of the compound have been observed in different rat models, suggesting its effectiveness across different biological environments .
Biochemical Analysis
Biochemical Properties
N-Octadecyl-N’-propyl-sulfamide interacts with the ligand-binding domain of PPARα in a similar manner to OEA and the reference PPARα agonist GW409544 . It has a selective binding affinity for PPARα, with an EC50 of 100 nM, compared to 120 nM for OEA .
Cellular Effects
In HepG2 cells, N-Octadecyl-N’-propyl-sulfamide induces the mRNA expression of CPT1a, a key enzyme in fatty acid oxidation, through PPARα . This suggests that it can influence cellular metabolism by promoting lipid oxidation.
Molecular Mechanism
N-Octadecyl-N’-propyl-sulfamide exerts its effects at the molecular level by binding to PPARα and activating its transcriptional activity . This leads to changes in gene expression, including the induction of CPT1a expression .
Temporal Effects in Laboratory Settings
Its structural analog OEA has been shown to have long-term effects on feeding behavior and lipid metabolism .
Dosage Effects in Animal Models
In rat models, N-Octadecyl-N’-propyl-sulfamide has been shown to have anorectic and anti-obesity activity
Metabolic Pathways
N-Octadecyl-N’-propyl-sulfamide is involved in lipid metabolism through its activation of PPARα . It may interact with enzymes involved in fatty acid oxidation, such as CPT1a .
Subcellular Localization
As a PPARα agonist, it is likely to be found in the nucleus where it can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-N’-propyl-sulfamide typically involves the reaction of octadecylamine with propylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of N-Octadecyl-N’-propyl-sulfamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions: N-Octadecyl-N’-propyl-sulfamide primarily undergoes substitution reactions due to the presence of the sulfamide functional group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace the propyl group in the sulfamide moiety.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the sulfamide group to form sulfonic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfamide group to form amines
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamides, while oxidation and reduction reactions can produce sulfonic acids and amines, respectively .
Scientific Research Applications
N-Octadecyl-N’-propyl-sulfamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the activation of PPARα and its effects on lipid metabolism.
Biology: The compound is employed in research on metabolic disorders, including obesity and diabetes, due to its ability to regulate lipid and glucose metabolism.
Medicine: N-Octadecyl-N’-propyl-sulfamide is investigated for its potential therapeutic applications in treating metabolic diseases and related conditions.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting PPARα .
Comparison with Similar Compounds
N-Octadecyl-N’-propyl-sulfamide is unique in its high selectivity and potency as a PPARα activator. Similar compounds include:
Oleoylethanolamide: A natural ligand for PPARα with a slightly lower binding affinity compared to N-Octadecyl-N’-propyl-sulfamide.
GW7647: A synthetic PPARα agonist with comparable potency but different structural features.
Fenofibrate: A clinically used PPARα activator with broader effects on lipid metabolism .
N-Octadecyl-N’-propyl-sulfamide stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for PPARα, making it a valuable tool in metabolic research and therapeutic development .
Properties
IUPAC Name |
N-(propylsulfamoyl)octadecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRCUXNIZFQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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